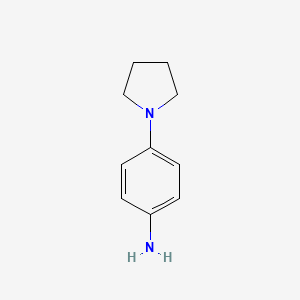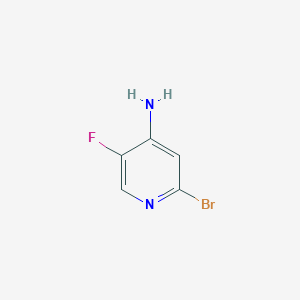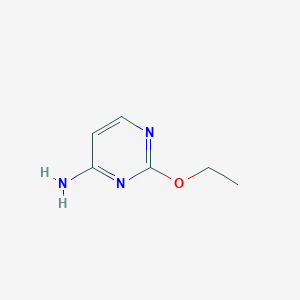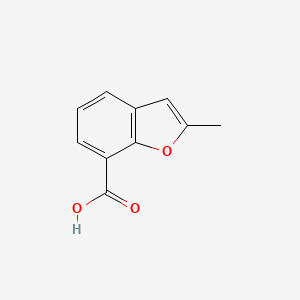
4,6-Dimetoxiindol
Descripción general
Descripción
4,6-Dimethoxyindole is a heterocyclic compound with the chemical formula C10H11NO2. It is characterized by the presence of two methoxy groups attached to the 4th and 6th positions of the indole ring. This compound is known for its potential biological activities and is used in various scientific research applications .
Aplicaciones Científicas De Investigación
4,6-Dimethoxyindole has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
4,6-Dimethoxyindole is a biologically active compound that has been evaluated as an antioxidant and anticholinesterase candidate . The primary targets of 4,6-Dimethoxyindole are the acetylcholinesterase and butyrylcholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
The compound interacts with its targets, acetylcholinesterase and butyrylcholinesterase, by inhibiting their activity This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission
Biochemical Pathways
The action of 4,6-Dimethoxyindole primarily affects the cholinergic pathway. By inhibiting acetylcholinesterase and butyrylcholinesterase, the breakdown of acetylcholine is reduced, leading to an increase in its concentration. This results in enhanced cholinergic transmission, which can have various downstream effects, including improved memory and cognition .
Pharmacokinetics
The compound’s lipophilicity and solubility suggest that it may have good bioavailability
Result of Action
The inhibition of acetylcholinesterase and butyrylcholinesterase by 4,6-Dimethoxyindole leads to an increase in acetylcholine levels, which can enhance cholinergic transmission. This can result in improved memory and cognition . Additionally, the compound has been evaluated for its antioxidant properties , suggesting that it may also have a protective effect against oxidative stress.
Action Environment
The action, efficacy, and stability of 4,6-Dimethoxyindole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, factors such as temperature and the presence of other substances can potentially affect the compound’s stability and activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxyindole typically involves the Hemetsberger indole synthesis, which starts with the preparation of methyl 4,6-dimethoxyindole-2-carboxylate. This intermediate is then subjected to various reactions to obtain the desired indole derivative .
Industrial Production Methods: Industrial production methods for 4,6-Dimethoxyindole are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and yield improvement .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethoxyindole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Substitution reactions, such as the Mannich reaction, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: The Mannich reaction involves formaldehyde and dimethylamine under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of 4,6-Dimethoxyindole.
Reduction: Reduced indole derivatives.
Substitution: Mannich bases and other substituted indoles.
Comparación Con Compuestos Similares
5,6-Dimethoxyindole: Another methoxy-substituted indole with similar biological activities.
4-Methoxy-1-methylindole: A related compound with different substitution patterns.
5-Methoxyindole: Known for its use in various synthetic applications.
Uniqueness: 4,6-Dimethoxyindole is unique due to its specific substitution pattern, which enhances its reactivity and biological activity.
Propiedades
IUPAC Name |
4,6-dimethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-7-5-9-8(3-4-11-9)10(6-7)13-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQBTNARWALYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356686 | |
| Record name | 4,6-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23659-87-2 | |
| Record name | 4,6-Dimethoxy-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23659-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dimethoxyindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,6-dimethoxyindole?
A1: 4,6-Dimethoxyindole has the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol.
Q2: How does the presence of methoxy groups at positions 4 and 6 influence the reactivity of 4,6-dimethoxyindole?
A2: The 4,6-dimethoxy substitution pattern significantly influences the reactivity of the indole ring. Unlike simple indoles, where electrophilic substitution typically occurs at the C3 position, 4,6-dimethoxyindole exhibits a preference for reactions at the C7 position. [, , , ] This altered reactivity is attributed to the electron-donating nature of the methoxy groups, which increase electron density at C7, making it more susceptible to electrophilic attack. [, ]
Q3: Can you give examples of reactions where 4,6-dimethoxyindole exhibits regioselective substitution at the C7 position?
A3: Several studies demonstrate the C7 regioselectivity in 4,6-dimethoxyindole. For instance, formylation and oxalylation reactions preferentially yield 7-substituted products. [] Similarly, Vilsmeier-Haack formylation primarily generates 3-(4-chlorophenyl)-4,6-dimethoxyindole-7-carbaldehyde. []
Q4: Does N-methylation affect the reactivity of 4,6-dimethoxyindole?
A4: Yes, N-methylation of 4,6-dimethoxyindole leads to a shift in the preferred site of electrophilic attack from C7 to C3. This change is attributed to the inductive effect of the N-methyl group, which further enhances the electron density at the C3 position. []
Q5: How is 4,6-dimethoxyindole synthesized?
A5: 4,6-Dimethoxyindole can be synthesized from 3,5-dimethoxyaniline. [, , ] A common approach involves a multi-step process that includes the formation of an α-arylamino ketone intermediate, followed by cyclization. []
Q6: What are calixindoles, and how are they related to 4,6-dimethoxyindole?
A7: Calixindoles are macrocyclic compounds composed of multiple indole units linked together. 4,6-Dimethoxyindole derivatives have been explored as building blocks for synthesizing various calixindole architectures. [, , , ]
Q7: How does the reactivity of 4,6-dimethoxyindole affect calixindole formation?
A8: The inherent reactivity of 4,6-dimethoxyindole at the C2 and C7 positions allows for controlled linking of indole units, leading to the formation of calix[3]indoles and calix[4]indoles with diverse linking patterns. [, , ] This control over the linkage positions is crucial for fine-tuning the properties and potential applications of the resulting calixindoles.
Q8: What is the significance of pyrrolo[a]indole synthesis from 4,6-dimethoxyindole?
A10: 4,6-Dimethoxyindole undergoes acid-catalyzed condensation reactions with ketones to produce pyrrolo[a]indoles. [, ] This reaction highlights the ability of activated indoles like 4,6-dimethoxyindole to participate in more complex transformations, expanding the possibilities for synthesizing structurally diverse indole-based heterocycles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)








![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)


